Hydrophilicity Modulation via DEA Spacer in Val-Cit-PAB-DEA-COOH Linker Constructs
The core differentiation of Val-Cit-PAB-DEA-COOH lies in its DEA spacer, which is designed to mitigate the hydrophobicity-driven aggregation commonly associated with standard Val-Cit-PAB linkers, especially when conjugating hydrophobic payloads at high DARs (>4) [1]. A patent application (CN31608914A) explicitly states that the incorporation of this linker structure enables the conjugation of highly hydrophobic payloads (e.g., paclitaxel derivatives) while maintaining good ADC hydrophilicity and thermal stability, thereby permitting higher DAR values without inducing aggregation [1]. While direct LogP comparison for this specific intermediate is not available, the structural inference is clear: the DEA moiety provides increased polarity and hydrogen bonding capacity relative to the simple benzyl alcohol of Val-Cit-PAB-OH (LogP ~ -0.5) .
| Evidence Dimension | Hydrophilicity Enhancement |
|---|---|
| Target Compound Data | Contains DEA spacer for enhanced hydrophilicity; enables high-DAR conjugation of hydrophobic payloads. |
| Comparator Or Baseline | Standard Val-Cit-PAB-OH linker (LogP ~ -0.5) ; known to cause aggregation with hydrophobic payloads at DAR > 4 [1]. |
| Quantified Difference | Not directly quantified for the free acid; class-level inference based on patent claims for ADCs incorporating this linker architecture. |
| Conditions | Patent analysis of ADC constructs; LogP value from Val-Cit-PAB-OH datasheet. |
Why This Matters
This property is critical for scientific selection as it directly impacts the manufacturability (reduced aggregation), pharmacokinetics (reduced clearance), and safety (lower toxicity) of the final ADC, particularly for programs targeting hydrophobic payloads.
- [1] Jigao616. Patent CN31608914A: Intermediate for Preparing Antibody-Drug Conjugate (ADC), Preparation Method and Application Thereof. View Source
